

The 1951 Synthesis of Fluroxene: A Technical Retrospective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluroxene*

Cat. No.: *B1200339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluroxene (2,2,2-trifluoroethyl vinyl ether) holds a significant place in the history of anesthesiology as one of the first fluorinated anesthetic agents to be synthesized. In 1951, Julius G. Shukys, working for Airco, successfully synthesized this novel compound, which would later be marketed as Fluoromar.^{[1][2]} Its introduction marked a pivotal moment in the search for safer and more effective inhalational anesthetics. **Fluroxene** offered rapid induction and recovery times, but was later withdrawn from the market in 1974 due to concerns about its flammability and potential for organ toxicity.^{[1][2]} This document provides an in-depth technical guide to the likely core synthesis method employed by J.G. Shukys in 1951, based on the prevalent chemical methodologies of the era for the creation of vinyl ethers.

Core Synthesis Pathway: Vinylation of 2,2,2-Trifluoroethanol

While the original 1951 publication by J.G. Shukys is not readily available, the most probable and widely documented method for the synthesis of 2,2,2-trifluoroethyl vinyl ether during that period was the direct vinylation of 2,2,2-trifluoroethanol with acetylene. This reaction, a variation of the Reppe vinylation, is a robust and industrially scalable process.

The overall reaction is as follows:



This process involves the base-catalyzed addition of the alcohol to the acetylene triple bond.

Experimental Protocol

The following is a detailed, reconstructed experimental protocol for the synthesis of **Fluroxene** via the vinylation of 2,2,2-trifluoroethanol. This protocol is based on established chemical principles and general procedures for vinyl ether synthesis from the mid-20th century.

Materials:

- 2,2,2-Trifluoroethanol ($\text{CF}_3\text{CH}_2\text{OH}$)
- Acetylene (C_2H_2) gas
- Potassium hydroxide (KOH) or other suitable base (e.g., sodium metal)
- An inert, high-boiling solvent (e.g., dioxane, dibutyl ether)
- Pressurized reaction vessel (autoclave)

Procedure:

- **Catalyst Preparation:** A solution of potassium 2,2,2-trifluoroethoxide is prepared by dissolving potassium hydroxide in an excess of 2,2,2-trifluoroethanol under anhydrous conditions. Alternatively, metallic sodium can be carefully reacted with the alcohol to form the sodium alkoxide.
- **Reaction Setup:** The prepared catalyst solution is charged into a high-pressure autoclave. The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.
- **Introduction of Acetylene:** Acetylene gas is introduced into the autoclave to the desired pressure.
- **Reaction Conditions:** The reaction mixture is heated to a temperature typically in the range of 150-200°C. The pressure inside the autoclave will increase due to the heating and the partial

pressure of the acetylene. The reaction is maintained under these conditions with constant stirring for several hours.

- Monitoring the Reaction: The progress of the reaction can be monitored by observing the drop in acetylene pressure as it is consumed.
- Work-up and Purification:
 - After the reaction is complete, the autoclave is cooled to room temperature, and the excess acetylene is carefully vented.
 - The reaction mixture is neutralized with a weak acid to quench the catalyst.
 - The crude product is then subjected to fractional distillation to separate the **Fluroxene** from the unreacted 2,2,2-trifluoroethanol, solvent, and any byproducts.

Quantitative Data

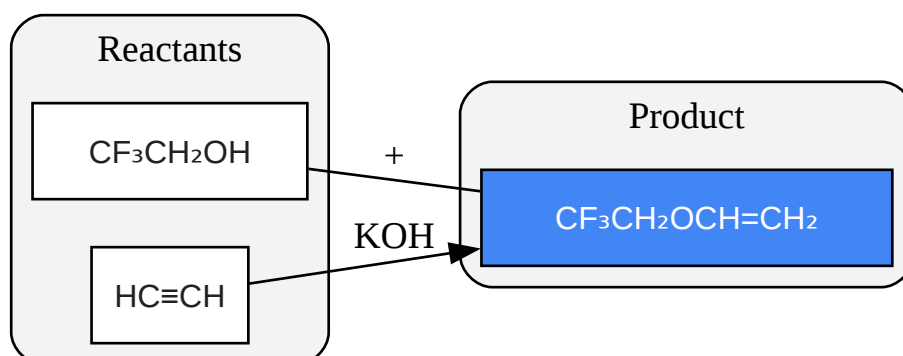
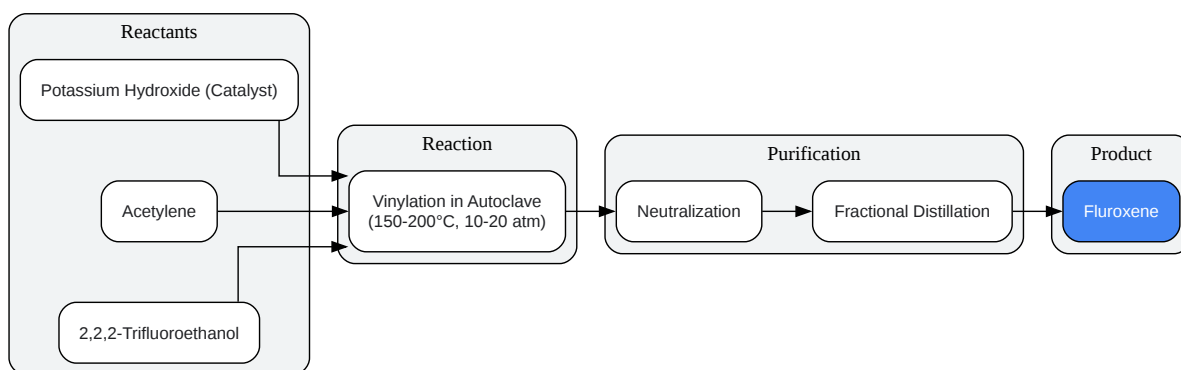
The following table summarizes the typical quantitative data associated with the vinylation of 2,2,2-trifluoroethanol. These values are representative of this type of reaction and are intended for illustrative purposes.

Parameter	Value
Reactants	
2,2,2-Trifluoroethanol	1.0 mol equivalent
Acetylene	1.1 - 1.5 mol equivalent
Catalyst (KOH)	0.1 - 0.2 mol equivalent
Reaction Conditions	
Temperature	150 - 200 °C
Pressure	10 - 20 atm
Reaction Time	4 - 8 hours
Product	
Yield of Fluroxene	60 - 80%
Boiling Point of Fluroxene	42.5 °C

Visualizing the Synthesis and Related Pathways

Fluroxene Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of **Fluroxene**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. ris.utwente.nl [ris.utwente.nl]

- To cite this document: BenchChem. [The 1951 Synthesis of Fluroxene: A Technical Retrospective]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200339#j-g-shukys-1951-synthesis-of-fluroxene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com